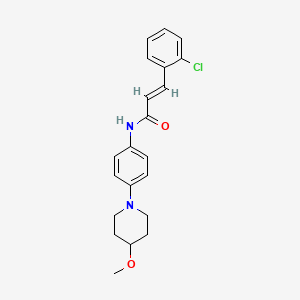

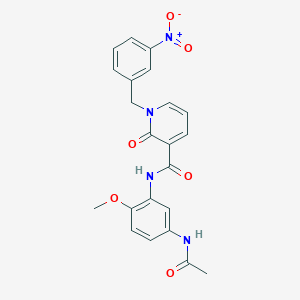

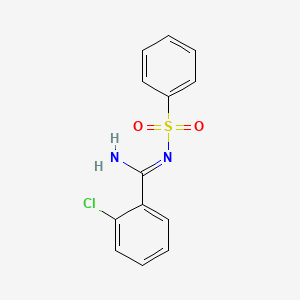

N-allyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, "N-allyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide," is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. They are often synthesized for pharmaceutical research and development due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives involves the use of spectral data and elemental analysis, and these compounds have shown moderate antifungal activities against phytopathogenic fungi . Another efficient synthesis method for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides uses TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile at room temperature . Additionally, electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides has been used to synthesize oxazolyl and oxazolium derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using various spectroscopic techniques such as NMR, IR, and mass spectroscopy. For example, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was studied using NMR spectroscopy and X-ray crystallography, revealing its existence in the exo-amino tautomeric form in the solid state . Similarly, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, showing a twisted conformation between the pyrazole and thiophene rings .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclization and tautomerization. The electrophilic cyclization of N-allyl-5-amino-1H-pyrazole-4-carboxamides can lead to the formation of dihydrooxazolyl derivatives . The tautomeric forms of these compounds have been studied in both solution and solid states, with findings indicating the stability of the exo-amino tautomeric form .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C and exhibited hydrogen bond interactions in its crystal structure . The intermolecular interactions and electronic structures of these compounds can be analyzed using Hirshfeld surface analysis and DFT calculations, which help in understanding their reactivity and potential as pharmaceutical agents .

Wissenschaftliche Forschungsanwendungen

Protoporphyrinogen Oxidase Inhibitors

Research on related pyrazole derivatives has shown that certain compounds exhibit significant herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. Such compounds, including variations with N-allyl and other substituents, have potential applications in agriculture as herbicides, offering a targeted approach to weed control with minimal environmental impact (Hua-Bin Li et al., 2008).

Synthesis of Thromboxane Compounds

In another study focusing on carbohydrate derivatives, allyl groups were used to prepare chiral precursors for the synthesis of thromboxane A2 and B2 ring systems. This research demonstrates the versatility of allyl-containing compounds in synthesizing complex molecular structures, potentially including N-allyl-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, for medicinal chemistry applications (I. Pelyvás et al., 1990).

Antifungal and Antibacterial Agents

The synthesis and evaluation of libraries of related pyrazole carboxamide compounds have led to the discovery of molecules with significant biological activity. These compounds, including N-allyl derivatives, have shown potential as antibacterial and antifungal agents, highlighting the broad applicability of this chemical scaffold in developing new treatments for infectious diseases (Bridget A. Donohue et al., 2002).

Eigenschaften

IUPAC Name |

1-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enyl-5-(trifluoromethyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4OS/c1-2-8-21-15(25)12-9-22-24(14(12)17(18,19)20)16-23-13(10-26-16)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWBDQLOHHGBAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2526083.png)

![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2526085.png)

![N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2526090.png)

![N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]prop-2-enamide](/img/structure/B2526091.png)

![7-cyclopropyl-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2526096.png)

![(Z)-ethyl 2-methyl-4-(((6-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2526101.png)